REACTION_CXSMILES
|
[BH4-].[Na+].FC(F)(F)C(O)=O.[Cl:10][C:11]1[CH:12]=[C:13]([CH2:18][C:19]#[N:20])[CH:14]=[CH:15][C:16]=1[Cl:17]>O1CCCC1.ClCCl>[Cl:10][C:11]1[CH:12]=[C:13]([CH2:18][CH2:19][NH2:20])[CH:14]=[CH:15][C:16]=1[Cl:17] |f:0.1|
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Name
|
|
Quantity
|
10.17 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.71 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 10° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with dichloromethane (300 ml)
|
Type
|
WASH
|
Details
|
washed three times with aqueous saturated NaHCO3 (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with water (250 ml), dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oil as the crude product (56 g)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 2 M HCl solution (300 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with dichloromethane (300 ml)
|
Type
|
ADDITION
|
Details
|
basified to pH 10 by addition of 1 M NaOH at 0° C.
|
Type
|
EXTRACTION
|
Details
|
then extracted three times with dichloromethane (500 ml)
|
Type
|
ADDITION
|
Details
|
The combined organic phases containing the product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.07 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |